benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Description
Benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyano (-CN) group at the 2-position and a fluorine atom at the 4-position of the pyrrolidine ring. The stereochemistry (2S,4R) and substituent arrangement impart unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYBNHDQRCKGOO-NEPJUHHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C#N)C(=O)OCC2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S,4R)-4-hydroxypyrrolidine-2-carboxylate and benzyl bromide.
Reaction Conditions: The reaction mixture is prepared by dissolving the starting materials in a suitable solvent, such as dichloromethane (DCM), and adding a base, such as triethylamine.
Purification: The product is purified using standard techniques, such as column chromatography, to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate has been studied for its potential use as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can enhance biological activity.
Case Study : In a study focusing on the synthesis of fluorinated amino acids, researchers utilized this compound as a key intermediate in developing novel inhibitors for certain enzymes involved in cancer metabolism .
Synthetic Organic Chemistry
The compound serves as an important building block in synthetic organic chemistry. Its ability to undergo various reactions makes it valuable for creating complex molecular architectures.
Data Table: Reaction Pathways
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed conditions | Various substituted pyrrolidine derivatives |
| Reduction | LiAlH or NaBH | Amino derivatives |
| Coupling Reactions | Pd-catalyzed conditions | Biologically active compounds |
Drug Development
The compound has shown promise in drug development processes, particularly in the creation of inhibitors targeting specific biological pathways.
Case Study : A research team reported the use of this compound in developing a new class of antiviral agents. The modifications made to this compound led to enhanced efficacy against viral infections .
Mechanism of Action
The mechanism of action of benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can enhance the compound’s binding affinity to target proteins, leading to inhibition or modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its closest analogs:
Key Observations :
Electrophilicity and Reactivity: The cyano group in the target compound increases its susceptibility to nucleophilic attack compared to the hydroxymethyl analog . This property is advantageous in catalytic cycles or as a Michael acceptor in organic synthesis.
Stereochemical Impact :
- The 2S,4R configuration of the target compound creates a distinct spatial arrangement, which may influence enantioselective interactions in asymmetric catalysis or receptor binding. In contrast, the 2S,4S diastereomer (e.g., hydroxymethyl analog) would exhibit different hydrogen-bonding and steric profiles .
Solubility and Polarity: The hydroxymethyl analog (C13H16FNO3) is more polar due to the -CH2OH group, likely improving aqueous solubility. The cyano group in the target compound introduces hydrophobicity, which may favor membrane permeability in drug design contexts.
Biological Activity
Benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate, also known by its CAS number 1301706-46-6, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information:
- Molecular Formula: C₁₃H₁₃FN₂O₂
- Molecular Weight: 248.25 g/mol
- CAS Number: 1301706-46-6
Chemical Identifiers:
| Identifier | Value |
|---|---|
| CAS | 1301706-46-6 |
| MDL Number | MFCD08458685 |
| Synonyms | n-cbz-trans-4-fluoro-l-prolinonitrile, benzyl 2S,4R-2-cyano-4-fluoropyrrolidine-1-carboxylate |
This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. Research indicates that compounds with similar structures can influence levels of norepinephrine, dopamine, and serotonin in the brain, suggesting potential anxiolytic and neurochemical properties .
Neurochemical Effects
A study involving chronic administration of related compounds demonstrated a significant reduction in norepinephrine levels across various treatments. This suggests that benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine may similarly affect neurotransmitter levels, which could have implications for anxiety and mood disorders .
Behavioral Studies
Behavioral assays in animal models have indicated that compounds structurally related to benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine exhibit anxiolytic-like effects. These findings highlight the potential use of this compound in psychopharmacological applications .
Case Studies
- Zebrafish Model Study:
- Objective: To assess the neurochemical and behavioral effects of novel psychoactive compounds.
- Findings: Chronic treatment resulted in altered neurotransmitter levels and exhibited anxiolytic-like behavior in zebrafish models. This supports the hypothesis that benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine could exhibit similar effects due to its structural similarities with tested compounds .
Comparative Analysis with Related Compounds
To better understand the biological activity of benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine, a comparative analysis with similar compounds is essential:
| Compound Name | Neurotransmitter Effect | Behavioral Effect |
|---|---|---|
| Benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine | Reduced norepinephrine | Anxiolytic-like behavior |
| 34H-NBF | Reduced dopamine | Anxiolytic-like behavior |
| 34H-NBCl | Reduced serotonin | No significant effect |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl (2S,4R)-2-cyano-4-fluoropyrrolidine-1-carboxylate, and how is stereochemical purity ensured?
- Methodology : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, fluorination at the 4-position is achieved via electrophilic fluorination using Selectfluor® or DAST, while the cyano group is introduced via nucleophilic substitution. Stereochemical control is validated using chiral HPLC (≥98% enantiomeric excess) and corroborated by to confirm regioselectivity. X-ray crystallography (e.g., SHELX-refined structures) is critical for absolute configuration assignment .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-MS to monitor degradation products. For example:
- Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the cyano group.
- pH Stability : Test in buffers (pH 2–10) at 25°C; the fluoropyrrolidine ring is stable in acidic conditions but prone to epimerization above pH 8 .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR : , , and NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation.
- X-ray Crystallography : SHELXL refinement for unambiguous structural determination .
Advanced Research Questions
Q. How does the fluorinated pyrrolidine ring influence protein conformational stability when incorporated into peptide backbones?
- Methodology : Incorporate the compound into model proteins (e.g., ubiquitin) and compare thermodynamic stability via:
- Circular Dichroism (CD) : Monitor α-helix and β-sheet content.
- Differential Scanning Calorimetry (DSC) : Measure melting temperatures ().
- Findings : The 4-fluorine enforces a C<sup>γ</sup>-exo puckering conformation, reducing conformational entropy and increasing stability by ~24.7 kJ/mol in ubiquitin .
Q. What experimental strategies resolve contradictions in stability data when using this compound in different protein systems?
- Methodology :
- Context-Dependent Analysis : Evaluate local hydrogen bonding and steric effects via molecular dynamics simulations.
- Mutagenesis Studies : Compare stability in proline-dependent vs. flexible regions (e.g., loop vs. helix).
- Example : In rigid β-sheets, fluoroproline may destabilize due to mismatched puckering, whereas α-helices show enhanced stability .
Q. How is this compound utilized in X-ray crystallography to improve diffraction quality?
- Methodology :
- Crystal Engineering : Co-crystallize with target proteins using PEG-based precipitants.
- Data Collection : High-resolution (≤1.5 Å) datasets processed via SHELX suites (SHELXC/D/E) for phasing.
- Impact : The fluorine atom’s strong anomalous scattering aids in phase determination, particularly in twinned crystals .
Key Considerations for Researchers
- Stereochemical Integrity : Regularly validate enantiopurity during long-term storage using chiral HPLC .
- Biological Relevance : Confirm retained protein function post-incorporation via activity assays (e.g., enzyme kinetics) .
- Data Reproducibility : Document buffer conditions rigorously, as ionic strength impacts fluoroproline’s conformational bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
